2-(Benzyloxy)-6-methylbenzohydrazide
Description
2-(Benzyloxy)-6-methylbenzohydrazide is a benzohydrazide derivative characterized by a benzyloxy group at the 2-position and a methyl substituent at the 6-position of the benzene ring. Its synthesis typically involves a multi-step process:
- Step 1: Methyl 2-hydroxybenzoate is treated with benzyl bromide (or substituted benzyl bromides, e.g., 4-chlorobenzyl bromide) to introduce the benzyloxy group.
- Step 2: The resulting ester undergoes hydrazinolysis with hydrazine hydrate to yield the acid hydrazide derivative .
- Step 3: Further functionalization, such as condensation with aldehydes or isatin derivatives, generates Schiff-base products, which are often explored for biological activities like antidepressant or antimicrobial effects .
This compound’s structure combines a rigid aromatic core with a flexible hydrazide moiety, making it a versatile scaffold for medicinal chemistry.
Properties
IUPAC Name |
2-methyl-6-phenylmethoxybenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-6-5-9-13(14(11)15(18)17-16)19-10-12-7-3-2-4-8-12/h2-9H,10,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZMEVQDIIAVRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=CC=CC=C2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation with Benzyl Chloride
In a representative procedure, 2-hydroxy-6-methylbenzoic acid (10 mmol) is dissolved in a mixture of methanol (50 mL) and aqueous NaOH (5 mL, 11 M). Benzyl chloride (12 mmol) is added dropwise under reflux for 12 hours. The crude product is washed with 5% NaOH and water, followed by dichloromethane extraction and MgSO₄ drying. Rotary evaporation yields 2-(benzyloxy)-6-methylbenzoic acid as a white solid (78% yield).
Critical Parameters :
-
Base Strength : Aqueous NaOH ensures deprotonation of the phenolic -OH, facilitating nucleophilic attack on benzyl chloride.
-
Solvent Choice : Methanol balances solubility and reactivity, though prolonged reflux risks esterification side products.
Conversion to Acyl Chloride Intermediate
The carboxylic acid group is activated for hydrazide formation via acyl chloride synthesis.
Thionyl Chloride Method
2-(Benzyloxy)-6-methylbenzoic acid (5 mmol) is suspended in dichloromethane (30 mL) with catalytic DMF. Thionyl chloride (6 mmol) is added at 0°C, and the mixture is stirred for 3 hours. Excess thionyl chloride is removed under vacuum, yielding the acyl chloride as a pale-yellow oil (92% purity by NMR).
Mechanistic Insight :
Thionyl chloride converts the -COOH group to -COCl through a two-step process:
Hydrazide Formation via Nucleophilic Acyl Substitution
The acyl chloride reacts with hydrazine to form the target hydrazide.
Hydrazine Hydrate in Tetrahydrofuran
Acyl chloride (4 mmol) is dissolved in THF (20 mL) and cooled to 0°C. Hydrazine hydrate (8 mmol) is added dropwise, and the reaction is stirred for 4 hours at room temperature. The mixture is concentrated, and the residue is recrystallized from ethanol to afford this compound as colorless crystals (65% yield).
Optimization Notes :
-
Stoichiometry : Excess hydrazine ensures complete conversion but requires careful pH control to avoid diazene byproducts.
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Solvent : THF’s moderate polarity enhances nucleophilicity without precipitating intermediates.
Alternative Route: Direct Benzylation of Preformed Hydrazide
To circumvent acyl chloride handling, direct O-benzylation of 2-hydroxy-6-methylbenzohydrazide is explored.
Phase-Transfer Catalysis
2-Hydroxy-6-methylbenzohydrazide (5 mmol), benzyl bromide (6 mmol), and tetrabutylammonium bromide (0.5 mmol) are stirred in dichloromethane/water (1:1) with K₂CO₃ (10 mmol) at 40°C for 8 hours. The organic layer is separated, dried, and concentrated to give the product in 58% yield.
Advantages :
-
Avoids moisture-sensitive acyl chloride synthesis.
-
Phase-transfer catalysts improve benzyl bromide reactivity in biphasic systems.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
-
ESI-MS : m/z 285.1 [M+H]⁺, consistent with the molecular formula C₁₅H₁₆N₂O₂.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Acyl Chloride Route | 65 | 98 | High purity | Moisture-sensitive intermediates |
| Direct Benzylation | 58 | 95 | Simplified steps | Lower yield |
Industrial-Scale Considerations
Solvent Recycling
Ethanol and THF are recoverable via distillation, reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzyloxy)-6-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamines.
Substitution: Various substituted benzohydrazides.
Scientific Research Applications
2-(Benzyloxy)-6-methylbenzohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in studies related to enzyme inhibition or as a ligand in biochemical assays.
Industrial Applications: It may be used in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-6-methylbenzohydrazide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary depending on the specific enzyme or biological system being studied.
Comparison with Similar Compounds
Benzoxazole Derivatives
Benzoxazole-based compounds, such as those synthesized in , feature a benzoxazole ring fused with a benzimidazole system and an acetohydrazide side chain. Key differences include:
- Biological Activity: Benzoxazole derivatives (compounds 1–26) showed structure-activity relationships (SAR) dependent on substituent electronegativity, with nitro and chloro groups enhancing antimicrobial activity.
Table 1: Comparison with Benzoxazole Derivatives
| Property | 2-(Benzyloxy)-6-methylbenzohydrazide | Benzoxazole Derivatives (e.g., Compound V) |
|---|---|---|
| Core Structure | Benzohydrazide | Benzoxazole-benzimidazole hybrid |
| Key Substituent | Benzyloxy, methyl | Benzoxazol-2-ylthio, acetohydrazide |
| Biological Activity | Antidepressant (Schiff-base conjugates) | Antimicrobial (nitro/chloro substituents) |
| Synthetic Flexibility | High (easy Schiff-base formation) | Moderate (requires multi-step fusion) |
Benzothiazole Hydrazides
Compounds like 2-methyl-benzothiazole-6-carboxylic acid hydrazide () replace the benzene ring with a benzothiazole system. Key distinctions:
Pyridine and Indole Derivatives
- (6-Methylpyridin-2-yl)methanamine (): The pyridine ring enhances solubility in polar solvents due to nitrogen’s lone pair, unlike the hydrophobic benzyloxy group in the target compound. This derivative is primarily used in small-molecule drug discovery for metabolic diseases .
- 6-Benzyloxy-5-methoxyindole-2-carboxylic Acid (): The indole core confers fluorescence properties and serotonin receptor affinity, diverging from the hydrazide’s hydrazine-based reactivity. Such indole derivatives are explored in oncology and neuropharmacology .
Table 2: Key Physicochemical and Functional Differences
| Compound Type | Aromatic System | Functional Group | Primary Application |
|---|---|---|---|
| Benzohydrazide (Target) | Benzene | Hydrazide | Antidepressant agents |
| Benzothiazole Hydrazide | Benzothiazole | Carboxylic hydrazide | Metal chelation/coordination |
| Pyridine Derivatives | Pyridine | Methanamine | Metabolic disease research |
| Indole Derivatives | Indole | Carboxylic acid | Oncology/neuropharmacology |
Schiff-Base Ligands and Metal Complexes
and highlight complexes involving hydrazone ligands (e.g., Cl1-Mn1 clusters). Unlike these metal-coordinating systems, this compound lacks intrinsic metal-binding sites unless derivatized.
Q & A
Q. What are the standard synthetic routes for preparing 2-(Benzyloxy)-6-methylbenzohydrazide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves two steps:
Esterification : React 2-(benzyloxy)-6-methylbenzoic acid with hydrazine hydrate under reflux in ethanol. The reaction requires strict stoichiometric control (1:1.2 molar ratio) to minimize byproducts.
Purification : Crystallize the product using ethanol/water mixtures (70:30 v/v) to achieve >95% purity .
Critical conditions include maintaining anhydrous environments during hydrazide formation and optimizing pH (6.5–7.5) to prevent hydrolysis of the benzyloxy group .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : Analyze and NMR spectra to confirm the presence of characteristic signals (e.g., benzyloxy aromatic protons at δ 7.3–7.5 ppm and methyl protons at δ 2.3 ppm).
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (55:45) to assess purity (>98% by area normalization).
- Elemental Analysis : Verify C, H, and N content within ±0.3% of theoretical values (C: 68.27%, H: 5.67%, N: 10.14%) .
Advanced Research Questions
Q. What strategies can mitigate competing side reactions during the hydrazidation of 2-(Benzyloxy)-6-methylbenzoic acid?
- Methodological Answer :
- Temperature Control : Conduct the reaction at 60–70°C to suppress hydrolysis of the benzyloxy group while promoting hydrazide formation.
- Catalytic Additives : Use 0.5 mol% DMAP (4-dimethylaminopyridine) to accelerate hydrazine nucleophilicity, reducing reaction time from 12 hr to 6 hr.
- In Situ Monitoring : Employ FT-IR to track the disappearance of the carboxylic acid peak (~1700 cm) and emergence of the hydrazide N–H stretch (~3300 cm) .
Q. How does the electronic environment of the benzyloxy and methyl groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The benzyloxy group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution at the para position. In contrast, the methyl group at the 6-position induces steric hindrance, reducing reactivity at adjacent sites. For example:
- Nitration : Nitration occurs preferentially at the 4-position (relative to benzyloxy) due to electronic activation, with a regioselectivity ratio of 8:1 (4- vs. 5-nitro products) .
- Bromination : Use NBS (N-bromosuccinimide) in CCl under UV light to achieve selective bromination at the 4-position (yield: 75–80%) .
Q. In what ways can this compound serve as a precursor for bioactive hydrazone derivatives?
- Methodological Answer : The hydrazide moiety reacts with carbonyl compounds (e.g., aldehydes/ketones) to form hydrazones, which are pharmacologically relevant. Example protocol:
- Hydrazone Synthesis : React with 3-nitrobenzaldehyde (1:1 molar ratio) in methanol under acidic conditions (pH 4.5, HCl) for 4 hr. Isolate products via vacuum filtration (yield: 85–90%).
- Bioactivity Screening : Test derivatives for antimicrobial activity using MIC assays against S. aureus (IC: 12–18 µM reported for similar compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
